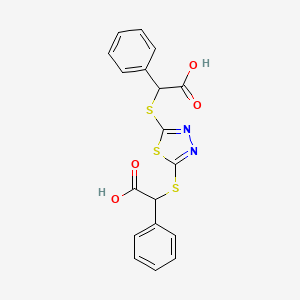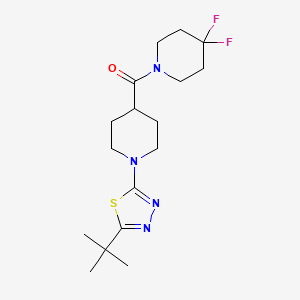![molecular formula C18H24N6O2S B15121618 4-[4-(3-Methanesulfonylpyridin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B15121618.png)
4-[4-(3-Methanesulfonylpyridin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(3-Methanesulfonylpyridin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrimidine core substituted with piperazine and pyrrolidine rings, as well as a methanesulfonyl group attached to a pyridine ring. The presence of these functional groups contributes to its diverse chemical reactivity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3-Methanesulfonylpyridin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine typically involves multi-step organic reactionsThe methanesulfonyl group is then introduced via sulfonylation reactions using methanesulfonyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[4-(3-Methanesulfonylpyridin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the piperazine and pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
4-[4-(3-Methanesulfonylpyridin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(3-Methanesulfonylpyridin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways related to cancer and other diseases .
Comparison with Similar Compounds
Similar Compounds
Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of leukemia.
PF-00734200: A dipeptidyl peptidase IV inhibitor studied for the treatment of type 2 diabetes.
Uniqueness
4-[4-(3-Methanesulfonylpyridin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methanesulfonyl group, in particular, plays a crucial role in its interaction with molecular targets, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C18H24N6O2S |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
4-[4-(3-methylsulfonylpyridin-2-yl)piperazin-1-yl]-6-pyrrolidin-1-ylpyrimidine |
InChI |
InChI=1S/C18H24N6O2S/c1-27(25,26)15-5-4-6-19-18(15)24-11-9-23(10-12-24)17-13-16(20-14-21-17)22-7-2-3-8-22/h4-6,13-14H,2-3,7-12H2,1H3 |
InChI Key |
GGSODYGYBNAMFV-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(N=CC=C1)N2CCN(CC2)C3=NC=NC(=C3)N4CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(2-Bromophenyl)-1-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}propan-1-one](/img/structure/B15121545.png)
![5-chloro-N-methyl-N-[1-(pyrimidin-2-yl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B15121547.png)
![N-[1-(3,4-dimethylbenzoyl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B15121555.png)
![N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methyl-5-(propan-2-yl)-1,3,4-thiadiazol-2-amine](/img/structure/B15121557.png)
![4-(6-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B15121560.png)

![4-{4-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine](/img/structure/B15121567.png)
![(1-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-3-yl)methanol](/img/structure/B15121577.png)
![4-{4-[(3,5-difluorophenyl)methyl]piperazin-1-yl}-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B15121584.png)
![6-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-9H-purine](/img/structure/B15121587.png)
![4-(4-{[4-(4-Phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)oxolan-3-ol](/img/structure/B15121595.png)
![4-Methyl-6-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B15121605.png)
![4-(4,4-Difluoropiperidine-1-carbonyl)-1-{thieno[3,2-c]pyridin-4-yl}piperidine](/img/structure/B15121611.png)
